Boc-(Ala-Hmb)2-OH
Overview
Description
NSC668036 is a small molecule inhibitor that targets the PDZ domain of Dishevelled proteins, which are key components of the Wnt signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of the Wnt signaling pathway has been implicated in several diseases, including cancer and fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC668036 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods
Industrial production of NSC668036 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
NSC668036 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC668036 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
NSC668036 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt signaling pathway and its role in various chemical processes.
Biology: Employed in cell-based assays to investigate the effects of Wnt signaling inhibition on cell proliferation, differentiation, and migration.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer and fibrosis, where dysregulation of the Wnt signaling pathway is a contributing factor.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Wnt signaling pathway
Mechanism of Action
NSC668036 exerts its effects by binding to the PDZ domain of Dishevelled proteins, thereby interrupting the interaction between Dishevelled and Frizzled receptors. This disruption blocks the Wnt signaling pathway, leading to the inhibition of downstream signaling events. The molecular targets and pathways involved include the β-catenin destruction complex and the transcriptional activation of Wnt target genes .
Comparison with Similar Compounds
Similar Compounds
Sulindac: Another small molecule inhibitor that targets the PDZ domain of Dishevelled proteins.
Ky-02327: A compound with similar inhibitory effects on the Wnt signaling pathway.
Uniqueness of NSC668036
NSC668036 is unique in its high specificity and potency as a PDZ domain inhibitor. It has been shown to bind more tightly to the PDZ domain compared to other inhibitors, making it a valuable tool for studying the Wnt signaling pathway and developing targeted therapies .
Properties
IUPAC Name |
3-methyl-2-[2-[[3-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]butanoyl]amino]propanoyloxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O9/c1-10(2)14(30-19(28)13(6)23-20(29)32-21(7,8)9)16(24)22-12(5)18(27)31-15(11(3)4)17(25)26/h10-15H,1-9H3,(H,22,24)(H,23,29)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPICFSFUAKDZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)OC(C(C)C)C(=O)O)OC(=O)C(C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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